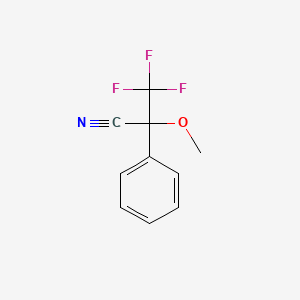

2-Methoxy-2-phenyl-3,3,3-trifluoropropionitrile

Description

The exact mass of the compound 3,3,3-Trifluoro-2-methoxy-2-phenylpropanenitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,3,3-trifluoro-2-methoxy-2-phenylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO/c1-15-9(7-14,10(11,12)13)8-5-3-2-4-6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBOJBAYKXZRZHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C#N)(C1=CC=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001001598 | |

| Record name | 3,3,3-Trifluoro-2-methoxy-2-phenylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001001598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80866-87-1 | |

| Record name | α-Methoxy-α-(trifluoromethyl)benzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80866-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxyphenyl(trifluoromethyl)acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080866871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3,3-Trifluoro-2-methoxy-2-phenylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001001598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methoxyphenyl(trifluoromethyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.334 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to α-Methoxy-α-(trifluoromethyl)phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Methoxy-α-(trifluoromethyl)phenylacetonitrile is a chiral fluorinated organic compound with significant potential in synthetic chemistry and drug discovery. Its unique structure, featuring a trifluoromethyl group and a methoxy group attached to the α-carbon of phenylacetonitrile, imparts distinct physicochemical properties that are of considerable interest in the development of novel therapeutics and chiral auxiliaries. This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of α-Methoxy-α-(trifluoromethyl)phenylacetonitrile, with a focus on experimental data and methodologies relevant to researchers in the field.

Chemical Structure and Identification

α-Methoxy-α-(trifluoromethyl)phenylacetonitrile is a derivative of phenylacetonitrile with a methoxy (-OCH₃) and a trifluoromethyl (-CF₃) group substituted at the α-carbon. This substitution creates a chiral center, leading to the existence of (R)- and (S)-enantiomers.

Table 1: Chemical Identification of α-Methoxy-α-(trifluoromethyl)phenylacetonitrile

| Identifier | Value |

| IUPAC Name | 2-methoxy-2-phenyl-3,3,3-trifluoropropanenitrile |

| CAS Number | 80866-87-1 |

| Molecular Formula | C₁₀H₈F₃NO |

| Molecular Weight | 215.17 g/mol |

| SMILES | COC(C#N)(C1=CC=CC=C1)C(F)(F)F |

| InChI Key | UBOJBAYKXZRZHI-UHFFFAOYSA-N |

Physicochemical Properties

The presence of the highly electronegative trifluoromethyl group significantly influences the electronic properties and lipophilicity of the molecule.[1] These characteristics are crucial in medicinal chemistry as they can enhance metabolic stability, membrane permeability, and binding affinity of drug candidates.[2]

Table 2: Physicochemical Data for α-Methoxy-α-(trifluoromethyl)phenylacetonitrile

| Property | Value |

| Boiling Point | 76-82 °C |

| Density | 1.152 g/mL |

| Appearance | Colorless to pale yellow liquid/solid |

Synthesis

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of the target molecule.

Note: This represents a generalized synthetic strategy. The actual reaction conditions, reagents, and yields would require experimental optimization.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of α-Methoxy-α-(trifluoromethyl)phenylacetonitrile.

Table 3: Spectroscopic Data for α-Methoxy-α-(trifluoromethyl)phenylacetonitrile

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the methoxy protons, aromatic protons of the phenyl ring, and potentially complex splitting patterns due to the chiral center and fluorine coupling. |

| ¹³C NMR | Resonances for the nitrile carbon, the quaternary α-carbon, carbons of the phenyl ring, the methoxy carbon, and the trifluoromethyl carbon (likely showing a quartet due to C-F coupling). |

| ¹⁹F NMR | A singlet is expected for the -CF₃ group. |

| ATR-IR | Characteristic absorption bands for the nitrile (C≡N) stretch, C-O stretching of the methoxy group, C-F bonds of the trifluoromethyl group, and aromatic C-H and C=C stretching. |

Reactivity and Potential Applications

The reactivity of α-Methoxy-α-(trifluoromethyl)phenylacetonitrile is dictated by its functional groups: the nitrile, the α-methoxy group, and the α-trifluoromethyl group.

5.1. Nitrile Group Transformations

The nitrile group can undergo a variety of transformations, providing a versatile handle for further synthetic modifications.

Caption: Key transformations of the nitrile functional group.

5.2. Role in Drug Discovery

The incorporation of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates.[1][3] This group can improve metabolic stability, lipophilicity, and binding affinity.[2] While specific drug development projects involving α-Methoxy-α-(trifluoromethyl)phenylacetonitrile are not extensively documented, its structural motifs are present in various biologically active molecules.

The closely related compound, (S)-(−)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid), is a well-known chiral derivatizing agent used to determine the enantiomeric purity and absolute configuration of alcohols and amines via NMR spectroscopy. This suggests that α-Methoxy-α-(trifluoromethyl)phenylacetonitrile could also be explored for similar applications in chiral separations or as a chiral building block in asymmetric synthesis.[4][5]

Potential logical workflow for its application in chiral analysis:

Caption: Logical flow for the use of the target molecule's hydrolysis product in chiral analysis.

Conclusion

α-Methoxy-α-(trifluoromethyl)phenylacetonitrile is a fascinating molecule with significant untapped potential. Its unique combination of functional groups makes it a valuable target for further research in synthetic methodology, medicinal chemistry, and materials science. The development of efficient and stereoselective synthetic routes to this compound will be crucial for unlocking its full range of applications. This guide provides a foundational understanding of its chemical nature and serves as a starting point for researchers interested in exploring this promising chemical entity.

References

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 2-Methoxy-2-phenyl-3,3,3-trifluoropropionitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a proposed synthetic route for 2-Methoxy-2-phenyl-3,3,3-trifluoropropionitrile. Due to the limited availability of experimental data in public domains, this guide combines predicted spectroscopic information with detailed, generalized experimental protocols to serve as a valuable resource for researchers working with this and structurally related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, as well as mass spectrometry (MS) fragmentation patterns, using data from analogous compounds for comparison.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.60 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| 3.65 | Singlet | 3H | Methoxy protons (O-CH₃) |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 132.5 | Quaternary aromatic carbon (C-1) |

| 131.0 | Aromatic C-H (para) |

| 129.5 | Aromatic C-H (ortho) |

| 126.0 | Aromatic C-H (meta) |

| 122.0 (q, J ≈ 285 Hz) | Trifluoromethyl carbon (-CF₃) |

| 116.0 | Nitrile carbon (-CN) |

| 75.0 (q, J ≈ 35 Hz) | Quaternary carbon (C-2) |

| 54.0 | Methoxy carbon (O-CH₃) |

Table 3: Predicted ¹⁹F NMR Spectral Data (470 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| -72.0 | Singlet | Trifluoromethyl group (-CF₃) |

Table 4: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3070 - 3030 | Medium | Aromatic C-H stretch |

| 2960 - 2850 | Medium | Aliphatic C-H stretch (methoxy) |

| 2250 - 2230 | Strong, Sharp | C≡N stretch of the nitrile group.[1] |

| 1600, 1495, 1450 | Medium to Weak | Aromatic C=C skeletal vibrations |

| 1280 - 1100 | Strong | C-F stretch of the trifluoromethyl group |

| 1100 - 1000 | Strong | C-O stretch of the methoxy group |

Table 5: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

| m/z | Predicted Fragment |

| 215 | [M]⁺ (Molecular Ion) |

| 184 | [M - OCH₃]⁺ |

| 146 | [M - CF₃]⁺ |

| 116 | [C₆H₅-C-CN]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following sections detail proposed experimental protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis Protocol: Proposed Route via Nucleophilic Addition

This proposed synthesis involves the nucleophilic addition of a cyanide source to a trifluoromethylated hemiketal precursor.

Materials:

-

2,2,2-Trifluoro-1-phenylethanone

-

Methanol

-

Trimethylsilyl cyanide (TMSCN)

-

Zinc iodide (ZnI₂) (catalyst)

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography supplies)

Procedure:

-

Formation of the Hemiketal (in situ): In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2,2-trifluoro-1-phenylethanone (1 equivalent) in anhydrous methanol (5-10 volumes). Stir the solution at room temperature for 30 minutes to allow for the formation of the corresponding hemiketal.

-

Cyanation Reaction: To the solution from step 1, add anhydrous dichloromethane. Subsequently, add a catalytic amount of zinc iodide (0.1 equivalents). Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add trimethylsilyl cyanide (1.2 equivalents) dropwise to the cooled reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Spectroscopic Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy [2][3][4][5]

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[6] Filter the solution through a pipette plugged with glass wool directly into a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 500 MHz spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Average 16-32 scans for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument at 125 MHz. Use a 30-45° pulse angle with a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire the spectrum at 470 MHz. A simple pulse-acquire sequence is sufficient. Chemical shifts should be referenced to an external standard such as CFCl₃ (δ = 0 ppm) or a sealed capillary containing a known fluorine compound.

2. Infrared (IR) Spectroscopy [7][8][9][10][11]

-

Sample Preparation: As this compound is expected to be a liquid at room temperature, the spectrum can be obtained by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.[11]

-

Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.[7] Acquire a background spectrum of the clean salt plates first, which is then automatically subtracted from the sample spectrum.

3. Mass Spectrometry (MS) [12][13][14][15][16][17]

-

Sample Preparation and Introduction: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.[14] Introduce the sample into the mass spectrometer via a gas chromatograph (GC-MS) for separation and analysis.[15][17]

-

Ionization and Analysis: Use electron ionization (EI) at 70 eV.[15] The resulting fragments are separated by a mass analyzer (e.g., quadrupole) based on their mass-to-charge ratio (m/z).

Visualizations

Synthesis and Analysis Workflow

The following diagram illustrates the proposed workflow for the synthesis and subsequent spectroscopic analysis of this compound.

Caption: Proposed workflow for the synthesis and spectroscopic characterization.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. organomation.com [organomation.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. depts.washington.edu [depts.washington.edu]

- 5. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 6. benchchem.com [benchchem.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. researchgate.net [researchgate.net]

- 11. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 12. Sample preparation GC-MS [scioninstruments.com]

- 13. benchchem.com [benchchem.com]

- 14. uoguelph.ca [uoguelph.ca]

- 15. memphis.edu [memphis.edu]

- 16. youtube.com [youtube.com]

- 17. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]

An In-depth Technical Guide to 2-Methoxy-2-phenyl-3,3,3-trifluoropropionitrile

CAS Number: 80866-87-1

This technical guide provides a comprehensive overview of 2-Methoxy-2-phenyl-3,3,3-trifluoropropionitrile, a fluorinated organic compound with significant potential for researchers, scientists, and professionals in drug development and materials science. This document outlines its chemical properties, plausible synthetic routes, key applications, and safety information.

Chemical Properties and Identifiers

This compound is a chiral compound recognized for its unique combination of a methoxy, phenyl, and trifluoromethyl group attached to a nitrile functional group.[1][2] These features contribute to its utility as a versatile building block in organic synthesis.

Table 1: Chemical and Physical Properties [3][4]

| Property | Value |

| Molecular Formula | C₁₀H₈F₃NO |

| Molecular Weight | 215.17 g/mol |

| Appearance | Colorless to light-colored liquid or solid |

| Solubility in Water | Expected to be low |

| Solubility in Organic Solvents | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate) |

Table 2: Chemical Identifiers

| Identifier | Value |

| CAS Number | 80866-87-1 |

| Synonyms | α-Methoxy-α-(trifluoromethyl)benzeneacetonitrile, α-Methoxy-α-(trifluoromethyl)phenylacetonitrile, MTPPN |

| EC Number | 279-591-4 |

| MDL Number | MFCD00001844 |

Synthesis and Plausible Experimental Protocols

Plausible Synthesis Protocol

Objective: To synthesize this compound from benzaldehyde.

Materials:

-

Benzaldehyde

-

Trifluoromethylating agent (e.g., Ruppert-Prakash reagent, TMSCF₃)

-

Methylating agent (e.g., methyl iodide, dimethyl sulfate)

-

Lewis acid catalyst (e.g., zinc iodide)[7]

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Quenching solution (e.g., saturated aqueous sodium bicarbonate)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon line)

Methodology:

Step 1: Formation of the Cyanohydrin Trimethylsilyl Ether

-

To a flame-dried round-bottom flask under an inert atmosphere, add benzaldehyde and a catalytic amount of a Lewis acid (e.g., zinc iodide).[7]

-

Dissolve the mixture in an anhydrous solvent such as dichloromethane.

-

Cool the reaction mixture to 0°C using an ice bath.

-

Slowly add trimethylsilyl cyanide (TMSCN) dropwise to the stirred solution.[5][6][7][8]

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is typically not worked up but carried directly to the next step.

Step 2: Trifluoromethylation and Methylation

-

To the crude cyanohydrin trimethylsilyl ether solution, add a suitable trifluoromethylating agent.

-

The reaction may require cooling or heating depending on the specific reagent used. Monitor the reaction by TLC.

-

Once the trifluoromethylation is complete, add a methylating agent to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the methylation is complete (monitored by TLC).

Step 3: Work-up and Purification

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent in vacuo.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

Note: This is a hypothesized protocol and would require optimization of reaction conditions, reagents, and purification methods.

Caption: Plausible synthetic workflow for this compound.

Applications in Research and Development

The unique structural features of this compound make it a valuable intermediate in several areas of chemical research and development.

Pharmaceutical and Agrochemical Synthesis

The presence of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[9] this compound serves as a key building block for introducing the α-methoxy-α-trifluoromethyl-phenyl moiety into more complex molecules, potentially leading to the development of novel pharmaceuticals and agrochemicals with improved efficacy.[1][2]

Chiral Analysis and Derivatization

Structurally, this compound is closely related to Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), a well-established chiral derivatizing agent used to determine the absolute configuration and enantiomeric purity of alcohols and amines via NMR spectroscopy.[10][11][12][13] It is plausible that this compound could be hydrolyzed to the corresponding carboxylic acid, thus serving as a precursor to a Mosher's acid analog, or used directly in other derivatization reactions for chiral analysis.

Caption: Conceptual workflow for chiral analysis using a Mosher's acid analog.

Materials Science

Fluorinated compounds are known to impart desirable properties such as increased thermal stability and chemical resistance to polymers and coatings. This compound can be explored as a monomer or an additive in the synthesis of advanced materials with enhanced performance characteristics.[1]

Spectroscopic Data

Detailed experimental spectra for this compound are not widely available in the public domain. The following table summarizes expected spectroscopic characteristics based on its structure and data from commercial suppliers.

Table 3: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the methoxy protons (singlet), aromatic protons (multiplet), and potentially a quartet for the methine proton if coupled with the trifluoromethyl group. |

| ¹³C NMR | Resonances for the nitrile carbon, carbons of the phenyl ring, the methoxy carbon, and the carbon bearing the trifluoromethyl group (which would appear as a quartet due to C-F coupling). |

| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift would be indicative of its electronic environment.[14][15][16][17] |

| IR Spectroscopy | Characteristic absorption bands for the C≡N (nitrile) stretch, C-O (ether) stretch, C-F stretches, and aromatic C-H and C=C stretches. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (215.17 g/mol ) and characteristic fragmentation patterns.[18] |

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Table 4: Hazard Information

| Hazard | Description |

| GHS Pictograms | |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled.H315: Causes skin irritation.H319: Causes serious eye irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear suitable personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile fluorinated building block with significant potential in drug discovery, agrochemical synthesis, and materials science. Its unique structural characteristics, particularly the trifluoromethyl group, offer opportunities for the development of novel compounds with enhanced properties. While detailed synthetic and application-specific literature is still emerging, the information presented in this guide provides a solid foundation for researchers and professionals interested in exploring the potential of this compound. Further research into its synthesis, reactivity, and biological applications is warranted to fully unlock its capabilities.

References

- 1. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound Manufacturer & Supplier China | Structure, Properties, Safety Data, Applications [nj-finechem.com]

- 4. This compound | 80866-87-1 | TCI Deutschland GmbH [tcichemicals.com]

- 5. theses.ncl.ac.uk [theses.ncl.ac.uk]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. CN102115458A - Synthetic method of 3-methoxy-2-aryl methyl acrylate compound - Google Patents [patents.google.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. academic.oup.com [academic.oup.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 16. spectrabase.com [spectrabase.com]

- 17. dev.spectrabase.com [dev.spectrabase.com]

- 18. Propane, 2-methoxy- [webbook.nist.gov]

A Technical Guide to 4-(5-methyl-triazolo[1,5-a]pyrimidine-7-yloxy)phthalonitrile (MTPPN)

A Technical Guide to 4-(5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine-7-yloxy)phthalonitrile (MTPPN)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and physical properties, relevant experimental protocols, and potential biological activities of 4-(5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine-7-yloxy)phthalonitrile, referred to herein as MTPPN. The information is compiled from computational studies of MTPPN and experimental data on structurally related[1][2][3]triazolo[1,5-a]pyrimidine derivatives.

Introduction and Identification

MTPPN is a phthalonitrile compound featuring a[1][2][3]triazolo[1,5-a]pyrimidine core structure. This heterocyclic scaffold is of significant interest in medicinal chemistry as it is isoelectronic with purines and can act as a bio-isostere for various functional groups.[4] Derivatives of this core have demonstrated a wide range of biological activities, including anticancer, anticonvulsant, and antitubulin effects.[2][3][5][6][7] MTPPN itself has been the subject of in-silico studies, including quantum chemical analyses and molecular docking simulations, to assess its potential as a drug candidate.[1]

Physical and Chemical Properties

Table 1: Calculated Properties of MTPPN The following table summarizes theoretical parameters derived from quantum chemical studies.[1]

| Property | Value | Method/Basis Set |

| Docking Score (AChE) | -7.864 kcal/mol | Molecular Docking |

| Docking Score (BChE) | -6.848 kcal/mol | Molecular Docking |

| Docking Score (α-GLY) | -5.511 kcal/mol | Molecular Docking |

Table 2: Experimental Properties of Related[1][2][3]triazolo[1,5-a]pyrimidine Derivatives For comparative context, this table presents experimentally determined properties for other compounds based on the same core scaffold.

| Compound Name/Reference | Molecular Formula | Appearance | Melting Point (°C) |

| N-benzyl-1-(7-(1-methyl-1H-indol-3-yl)-[...]) (H1)[2] | C₂₂H₂₀N₆ | White powdery solid | 154–155 |

| N-benzyl-N-methyl-1-(7-(1-methyl-1H-indol-3-yl)-[...]) (H2)[2] | C₂₃H₂₂N₆ | White powdery solid | 144–146 |

| 7-Chloro-5-phenyl-[1][2][3]triazolo[1,5-a]pyrimidine (4)[6] | C₁₁H₇ClN₄ | - | 146-148 |

| 7-Hydroxy-5-phenyl-[1][2][3]triazolo[1,5-a]pyrimidine (2)[6] | C₁₁H₈N₄O | - | 201-203 |

Experimental Protocols

While a specific synthesis protocol for MTPPN was not found in the surveyed literature, general methods for synthesizing the[1][2][3]triazolo[1,5-a]pyrimidine (TP) scaffold are well-established. The most common approach involves the cyclocondensation reaction of a 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound or an equivalent α,β-unsaturated system.[8]

General Synthesis Workflow:

The diagram below illustrates a generalized workflow for the synthesis and purification of[1][2][3]triazolo[1,5-a]pyrimidine derivatives, which would be applicable for the synthesis of MTPPN.

Caption: Generalized workflow for synthesis and analysis of TP derivatives.

Detailed Methodology (Hypothetical for MTPPN):

-

Reaction Setup: A mixture of a 3-amino-1,2,4-triazole precursor and a suitably substituted 1,3-dicarbonyl compound (to form the pyrimidine ring) is dissolved in a high-boiling point solvent, such as dimethylformamide (DMF) or acetic acid.[6]

-

Cyclocondensation: The reaction mixture is heated to reflux for several hours to facilitate the cyclocondensation and formation of the triazolopyrimidine ring system.

-

Isolation: Upon cooling, the crude product often precipitates out of the solution and can be collected by filtration.

-

Purification: The crude solid is purified, typically by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate) or by column chromatography to yield the pure target compound.[6]

-

Characterization: The final product's identity and purity are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.

Signaling Pathways and Biological Activity

While MTPPN itself has only been evaluated in-silico for its inhibitory potential against certain enzymes, its core structure is present in numerous derivatives with demonstrated biological activity.[1] These activities suggest potential signaling pathways that MTPPN could modulate, pending experimental verification.

Anticancer Activity and Associated Pathways: Many[1][2][3]triazolo[1,5-a]pyrimidine derivatives exhibit potent antiproliferative activity against various cancer cell lines.[2][3]

-

ERK Signaling Pathway Suppression: Certain derivatives have been shown to inhibit the growth of gastric cancer cells by suppressing the ERK signaling pathway, leading to decreased phosphorylation of key proteins like ERK1/2, c-Raf, and MEK1/2.[2]

Caption: Potential inhibition of the ERK signaling pathway by TP derivatives.

-

Mitochondrial Apoptosis Pathway: Other related compounds induce apoptosis in cancer cells through the mitochondria-dependent pathway.[5][9] This involves an increase in reactive oxygen species (ROS), a decrease in the mitochondrial membrane potential, and the activation of caspases.[5][9]

Caption: Induction of apoptosis via the mitochondrial pathway.

Anticonvulsant Activity: Several series of[1][2][3]triazolo[1,5-a]pyrimidine derivatives have been synthesized and shown to possess significant anticonvulsant properties, often acting as positive modulators of GABA-A receptors.[7][10] This suggests a potential neurological application for compounds with this scaffold.

Conclusion

4-(5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine-7-yloxy)phthalonitrile (MTPPN) is a compound of interest due to its promising scaffold, which is prevalent in many biologically active molecules. While current knowledge of MTPPN is primarily based on computational studies, the extensive research on related[1][2][3]triazolo[1,5-a]pyrimidine derivatives provides a strong foundation for its potential applications. The diverse activities of these derivatives, including anticancer and anticonvulsant effects, highlight plausible mechanisms and signaling pathways that may be relevant for MTPPN. Further experimental synthesis, characterization, and biological evaluation are necessary to fully elucidate the therapeutic potential of MTPPN.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of new [1,2,4] Triazolo[1,5-a]Pyrimidine derivatives that Kill gastric cancer cells via the mitochondria pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Novel 7-Substituted-5-phenyl-[1,2,4]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of [1,2,4]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A novel [1,2,4] triazolo [1,5-a] pyrimidine-based phenyl-linked steroid dimer: synthesis and its cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of 7-alkyloxy- [1,2,4] triazolo[1,5-a] pyrimidine derivatives as selective positive modulators of GABAA1 and GABAA4 receptors with potent antiepileptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and history of α-Methoxy-α-(trifluoromethyl)phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Methoxy-α-(trifluoromethyl)phenylacetonitrile, a fluorinated organic compound, holds a position of interest in synthetic and medicinal chemistry. While not as extensively documented as its carboxylic acid analog, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), commonly known as Mosher's acid, the nitrile functionality offers a versatile scaffold for the development of novel chemical entities. This technical guide provides a comprehensive overview of the available information on α-methoxy-α-(trifluoromethyl)phenylacetonitrile, including its properties, and by extension, the well-established context of its parent acid, which has significantly impacted stereochemical analysis in drug development.

Physicochemical Properties

Quantitative data for α-Methoxy-α-(trifluoromethyl)phenylacetonitrile is limited in publicly accessible literature. However, basic properties have been identified from chemical supplier databases. For a comparative perspective, the properties of the more extensively studied (S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's Acid) are also presented.

Table 1: Physicochemical Properties of α-Methoxy-α-(trifluoromethyl)phenylacetonitrile

| Property | Value | Source |

| CAS Number | 80866-87-1 | |

| Molecular Formula | C₁₀H₈F₃NO | |

| Molecular Weight | 215.17 g/mol |

Table 2: Physicochemical Properties of (S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic Acid (Mosher's Acid)

| Property | Value | Source |

| CAS Number | 17257-71-5 | |

| Molecular Formula | C₁₀H₉F₃O₃ | |

| Molecular Weight | 234.17 g/mol | |

| Melting Point | 46-49 °C | |

| Boiling Point | 95-97 °C at 0.05 mmHg | |

| Density | 1.303 g/mL at 25 °C | |

| Optical Activity ([α]18/D) | -72° (c = 1.6 in methanol) |

Discovery and History

The direct history of the discovery of α-methoxy-α-(trifluoromethyl)phenylacetonitrile is not well-documented in scientific literature. It is often overshadowed by its famous counterpart, Mosher's acid. The development of Mosher's acid in the 1960s by Harry S. Mosher and his colleagues was a significant milestone in organic chemistry.[1] It provided a reliable method for determining the absolute configuration of alcohols and amines through NMR spectroscopy of their diastereomeric esters and amides.[1][2]

It is plausible that α-methoxy-α-(trifluoromethyl)phenylacetonitrile was synthesized and investigated during or after the popularization of Mosher's acid, likely as a potential intermediate or analog. The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid, suggesting a potential synthetic relationship with Mosher's acid.

Experimental Protocols

Hypothetical Synthesis of α-Methoxy-α-(trifluoromethyl)phenylacetonitrile:

A plausible synthetic route could involve the reaction of an α-halo-α-methoxy-α-(trifluoromethyl)phenylmethane with a cyanide salt, such as sodium or potassium cyanide. The starting halide could potentially be synthesized from the corresponding alcohol, which in turn could be derived from α-methoxy-α-(trifluoromethyl)phenylacetic acid.

Experimental Protocol for a Related Phenylacetonitrile Synthesis (o-Trifluoromethylphenylacetonitrile):

A published method for the synthesis of o-trifluoromethylphenylacetonitrile involves the reaction of o-trifluoromethylbenzyl bromide with potassium cyanide.[3]

-

Reactants: o-trifluoromethylbenzyl bromide (0.31 mole), potassium cyanide (0.55 mole), water (150 ml), and absolute ethanol (600 ml).[3]

-

Procedure: The mixture is stirred and heated under reflux for 20 hours. The reaction mixture is then diluted with 4 liters of water and extracted with 500 ml of ether. The ether extract is dried over anhydrous potassium carbonate and evaporated. The final product is obtained by distillation.[3]

This protocol for a related compound illustrates a general approach that could potentially be adapted for the synthesis of α-methoxy-α-(trifluoromethyl)phenylacetonitrile, with appropriate modifications for the specific substrate.

Logical Relationship and Potential Applications

While no specific signaling pathways involving α-methoxy-α-(trifluoromethyl)phenylacetonitrile have been identified, its chemical structure suggests potential applications in medicinal chemistry and drug development. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[4] The nitrile group can act as a bioisostere for other functional groups or be converted into other functionalities like amines or carboxylic acids.

The primary logical relationship of this compound is its connection to Mosher's acid. The nitrile can be considered a synthetic precursor or an analog of the acid.

Caption: Logical relationship between α-Methoxy-α-(trifluoromethyl)phenylacetonitrile and Mosher's Acid.

Conclusion

α-Methoxy-α-(trifluoromethyl)phenylacetonitrile remains a compound with underexplored potential. While its history and direct applications are not as well-defined as its carboxylic acid counterpart, its chemical structure suggests it could be a valuable building block in the synthesis of complex molecules for the pharmaceutical industry. Further research into its synthesis, reactivity, and biological activity is warranted to fully elucidate its potential contributions to drug discovery and development. The legacy of Mosher's acid provides a strong foundation and context for the future investigation of this intriguing nitrile.

References

An In-depth Technical Guide to the Reactivity of the Trifluoromethyl Group in 2-Methoxy-2-phenyl-3,3,3-trifluoropropionitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity of the trifluoromethyl (CF₃) group in the versatile synthetic intermediate, 2-Methoxy-2-phenyl-3,3,3-trifluoropropionitrile. This compound is of significant interest in medicinal chemistry and agrochemical development due to the unique electronic properties conferred by the trifluoromethyl group, which can enhance the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][2]

Core Concepts: The Influence of the Trifluoromethyl Group

The trifluoromethyl group is a potent electron-withdrawing substituent due to the high electronegativity of the fluorine atoms.[3] This strong inductive effect significantly influences the reactivity of the adjacent carbon atom, making it highly electrophilic and susceptible to nucleophilic attack. The C-F bonds within the trifluoromethyl group are exceptionally strong, contributing to the overall metabolic stability of molecules containing this moiety.[4][5]

The stability of the trifluoromethyl group is a key feature, making it a valuable component in the design of metabolically robust drug candidates. Generally, the CF₃ group is stable under a variety of reaction conditions, including those involving transition metal catalysis and photoredox processes.[5][6] However, under harsh conditions such as in the presence of superacids, protolytic defluorination of trifluoromethyl-substituted arenes has been observed.[7]

Reactivity at the Trifluoromethyl Group

While the C-F bonds are strong, the carbon atom of the trifluoromethyl group in this compound is activated towards certain transformations due to the adjacent electron-withdrawing nitrile group and the stabilizing phenyl and methoxy substituents.

Nucleophilic Attack

The primary mode of reactivity involving the trifluoromethyl group in this molecule is expected to be nucleophilic attack at the carbon atom. The strong electron-withdrawing nature of the three fluorine atoms creates a significant partial positive charge on the carbon, making it a prime target for nucleophiles.

Hypothetical Reaction Pathway: Nucleophilic Substitution

Caption: Hypothetical nucleophilic substitution at the trifluoromethyl group.

While direct nucleophilic substitution of a fluorine atom on a trifluoromethyl group is challenging due to the strength of the C-F bond, the presence of the adjacent nitrile and phenyl groups could potentially stabilize a transient anionic intermediate, making such a reaction more feasible under specific conditions with strong nucleophiles.

Reactions with Organometallic Reagents

Organometallic reagents, such as Grignard reagents and organolithiums, are potent nucleophiles and bases that can potentially react at multiple sites on this compound. Reaction at the electrophilic carbon of the trifluoromethyl group is a plausible pathway, potentially leading to the formation of new carbon-carbon bonds. However, competing reactions at the nitrile group are also likely.

Experimental Data Summary

Currently, there is a lack of specific, publicly available quantitative data on the direct reactivity of the trifluoromethyl group in this compound. The following table summarizes hypothetical reactivity based on the general principles of trifluoromethyl chemistry.

| Reaction Type | Reagent | Potential Product(s) | Expected Yield | Notes |

| Nucleophilic Substitution | Strong Nucleophile (e.g., RO⁻, RS⁻) | Difluoro-substituted product | Low to Moderate | Reaction is likely to be slow and require harsh conditions. |

| Reaction with Grignard Reagent | RMgX | Product of CF₂ substitution or addition to the nitrile group | Variable | Outcome depends on the specific Grignard reagent and reaction conditions. |

| Reduction | Strong Hydride Donor (e.g., LiAlH₄) | Potential for partial reduction of the CF₃ group or reduction of the nitrile | Low | The CF₃ group is generally resistant to reduction. |

Reactivity of the Nitrile Group

The nitrile group in this compound is also a key reactive center. Its reactivity is influenced by the adjacent trifluoromethyl group.

Hydrolysis

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. The electron-withdrawing nature of the trifluoromethyl group is expected to activate the nitrile carbon towards nucleophilic attack by water or hydroxide ions, potentially facilitating hydrolysis.

Experimental Workflow: Nitrile Hydrolysis

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of CF3-Containing Linear Nitriles from α-(Trifluoromethyl)styrenes [organic-chemistry.org]

- 7. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 2-Methoxy-2-phenyl-3,3,3-trifluoropropionitrile in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-2-phenyl-3,3,3-trifluoropropionitrile, a fluorinated organic compound, holds significant interest in pharmaceutical and agrochemical research due to its unique structural motifs. The presence of a trifluoromethyl group can enhance metabolic stability and binding affinity, while the methoxy and phenyl groups contribute to its overall physicochemical properties. Understanding the solubility of this compound in various organic solvents is a critical first step in its application, from reaction optimization and purification to formulation development.

This technical guide addresses the solubility of this compound in organic solvents. A thorough review of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data. While qualitative descriptions exist, precise measurements of solubility at different temperatures have not been published. This guide, therefore, aims to provide a comprehensive overview of the expected solubility behavior based on the compound's structure, along with detailed, standardized experimental protocols to enable researchers to determine these values in their own laboratories.

Predicted Solubility Profile

The molecular structure of this compound suggests a nuanced solubility profile. The molecule possesses both polar (nitrile and ether functionalities) and non-polar (phenyl ring and trifluoromethyl group) characteristics.

-

Polar Aprotic Solvents: Due to the presence of the polar nitrile and methoxy groups, the compound is expected to exhibit good solubility in polar aprotic solvents such as dichloromethane, ethyl acetate, acetone, and acetonitrile.[1] These solvents can engage in dipole-dipole interactions with the polar functionalities of the molecule.

-

Polar Protic Solvents: Solubility in polar protic solvents like alcohols (e.g., methanol, ethanol) is likely to be moderate. While the nitrile and ether oxygens can act as hydrogen bond acceptors, the molecule lacks a hydrogen bond donor.

-

Non-polar Solvents: In non-polar solvents such as hexanes or toluene, the solubility is anticipated to be lower. The non-polar phenyl group will contribute to some solubility, but the polar nitrile and ether groups will limit miscibility.

-

Water: The compound is expected to have low solubility in water due to the hydrophobic nature of the phenyl and trifluoromethyl groups.[1]

Quantitative Solubility Data

As of the latest literature review, no specific quantitative solubility data for this compound in organic solvents has been reported. To facilitate and standardize future work in this area, the following table is provided as a template for researchers to populate with their experimental findings.

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (mol/L) | Method Used |

| e.g., Dichloromethane | e.g., 25 | |||

| e.g., Ethyl Acetate | e.g., 25 | |||

| e.g., Methanol | e.g., 25 | |||

| e.g., Acetonitrile | e.g., 25 | |||

| e.g., Toluene | e.g., 25 | |||

| e.g., Hexane | e.g., 25 |

Experimental Protocols for Solubility Determination

To address the current data gap, a detailed experimental protocol for determining the solubility of this compound is provided below. The gravimetric method is a reliable and straightforward approach for this purpose.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known mass of the solvent.

Materials and Equipment:

-

This compound (solute)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known mass of the chosen organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 hours is often adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

-

-

Separation of Undissolved Solute:

-

Once equilibrium is reached, allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a sample of the supernatant (the clear liquid phase) using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed, dry evaporation dish or vial. This step is crucial to remove any undissolved microcrystals.

-

-

Determination of Solute and Solvent Mass:

-

Immediately weigh the evaporation dish containing the filtered saturated solution to determine the total mass of the solution.

-

Evaporate the solvent from the solution. This can be done at room temperature in a fume hood or at a slightly elevated temperature in an oven. For volatile solvents, care should be taken to avoid bumping. A vacuum oven at a low temperature is ideal to ensure complete removal of the solvent without degradation of the solute.

-

Once the solvent is completely evaporated, weigh the evaporation dish containing the dry solute.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Mass of the saturated solution = (Mass of dish + solution) - (Mass of empty dish)

-

Mass of the dissolved solute = (Mass of dish + dry solute) - (Mass of empty dish)

-

Mass of the solvent = Mass of the saturated solution - Mass of the dissolved solute

-

Solubility ( g/100 g solvent) = (Mass of the dissolved solute / Mass of the solvent) * 100

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the gravimetric determination of solubility.

Caption: Gravimetric solubility determination workflow.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides researchers with the necessary framework to generate this crucial information. By understanding the predicted solubility based on its chemical structure and by following the detailed experimental protocol provided, scientists and drug development professionals can systematically characterize the solubility of this compound, enabling its effective use in further research and development activities. The generation and publication of such data would be a valuable contribution to the chemical and pharmaceutical sciences.

References

Unlocking the Potential of 2-Methoxy-2-phenyl-3,3,3-trifluoropropionitrile: A Technical Guide for Researchers

A versatile fluorinated building block, 2-Methoxy-2-phenyl-3,3,3-trifluoropropionitrile, presents significant opportunities in drug discovery and materials science. This in-depth guide provides a comprehensive overview of its properties, potential research avenues, and detailed experimental considerations for scientists and drug development professionals.

With its unique combination of a methoxy, a phenyl, and a trifluoromethyl group, this compound (MPTP) is a chiral α-aryl-α-alkoxy-β,β,β-trifluoro-propionitrile that holds considerable promise as a scaffold and intermediate in the synthesis of novel bioactive molecules and advanced materials. The presence of the trifluoromethyl group, a key pharmacophore in modern medicinal chemistry, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of parent compounds.[1][2][3]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1 for easy reference. This data is crucial for designing and executing synthetic transformations and for predicting the compound's behavior in various experimental settings.

| Property | Value |

| Molecular Formula | C₁₀H₈F₃NO |

| Molecular Weight | 215.17 g/mol |

| Appearance | Colorless to light-colored liquid or solid |

| Boiling Point | Not available |

| Density | Not available |

| Solubility in Water | Expected to be low |

| Solubility in Organic Solvents | Soluble in common organic solvents |

Table 1: Physicochemical Properties of this compound

Potential Research Areas and Applications

The unique structural features of MPTP open up several promising avenues for research and development:

-

Medicinal Chemistry and Drug Discovery: The trifluoromethyl group is a well-established bioisostere for various functional groups and can be strategically incorporated to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2][3] Potential areas of investigation include the synthesis of MPTP-containing analogs of known bioactive molecules to explore potential improvements in efficacy, selectivity, and metabolic stability. Given the prevalence of the phenylacetonitrile scaffold in various therapeutic agents, MPTP could serve as a key starting material for novel compounds targeting a range of diseases.

-

Agrochemicals: Similar to its role in pharmaceuticals, the trifluoromethyl group can enhance the potency and environmental persistence of pesticides and herbicides.[4][5] Research into the synthesis and biological evaluation of MPTP-derived agrochemicals could lead to the development of more effective and selective crop protection agents.

-

Materials Science: The introduction of fluorine-containing moieties into polymers and other materials can impart desirable properties such as increased thermal stability, chemical resistance, and altered surface properties.[4] MPTP could be explored as a monomer or additive in the development of novel fluorinated polymers with advanced applications.

Synthesis and Experimental Protocols

Figure 1: A conceptual synthetic workflow for this compound.

A plausible experimental protocol based on this conceptual workflow would involve:

Step 1: Synthesis of α-hydroxy-α-(trifluoromethyl)phenylacetonitrile

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve benzaldehyde in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran, diethyl ether).

-

Reagent Addition: Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath. Slowly add a solution of trifluoroacetonitrile in the same solvent via the dropping funnel.

-

Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired α-hydroxy-α-(trifluoromethyl)phenylacetonitrile.

Step 2: O-Alkylation to yield this compound

-

Reaction Setup: In a round-bottom flask, dissolve the purified α-hydroxy-α-(trifluoromethyl)phenylacetonitrile in a suitable polar aprotic solvent (e.g., dimethylformamide, acetonitrile).

-

Base Addition: Add a suitable base (e.g., sodium hydride, potassium carbonate) to the solution and stir for a short period to form the corresponding alkoxide.

-

Methylating Agent Addition: Slowly add a methylating agent (e.g., methyl iodide, dimethyl sulfate) to the reaction mixture.

-

Reaction Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. After completion, quench the reaction with water and extract the product with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the final product by column chromatography or distillation to yield pure this compound.

Potential Signaling Pathway Investigations

Given the prevalence of nitrile-containing compounds in pharmaceuticals that target a variety of biological pathways, several avenues for investigating the potential biological activity of MPTP and its derivatives are worth exploring.[6] The following diagram outlines a logical workflow for such an investigation.

Figure 2: A logical workflow for investigating the biological activity and signaling pathway involvement of this compound and its derivatives.

Conclusion

This compound represents a promising yet underexplored chemical entity with significant potential for the development of novel pharmaceuticals, agrochemicals, and advanced materials. The strategic incorporation of the trifluoromethyl group is a proven strategy for enhancing molecular properties, and the unique combination of functional groups in MPTP provides a versatile platform for chemical modification. Further research into its synthesis, reactivity, and biological activity is warranted to fully unlock its potential. This guide provides a foundational framework to stimulate and direct future research efforts in this exciting area.

References

Methodological & Application

Application Notes and Protocols for 2-Methoxy-2-phenyl-3,3,3-trifluoropropionitrile as a Chiral Derivatizing Agent Precursor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and proposed protocols for the use of 2-Methoxy-2-phenyl-3,3,3-trifluoropropionitrile as a precursor to a novel chiral derivatizing agent for the determination of enantiomeric excess (ee) of chiral alcohols and amines. Due to the limited reactivity of the nitrile group for direct derivatization, a two-step approach is proposed. The first step involves the hydrolysis of this compound to the corresponding chiral carboxylic acid, 2-methoxy-2-phenyl-3,3,3-trifluoropropanoic acid. This chiral acid can then be used as a derivatizing agent, analogous to Mosher's acid, to convert enantiomeric alcohols and amines into diastereomeric esters and amides, respectively. The diastereomeric ratio, and thus the enantiomeric excess of the analyte, can be determined by Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

The determination of enantiomeric purity is a critical step in the development of pharmaceuticals and other bioactive molecules. Chiral derivatizing agents (CDAs) are valuable tools for this purpose, as they react with enantiomers to form diastereomers, which can be distinguished and quantified by techniques such as NMR spectroscopy and chromatography. This compound possesses a stereogenic center and fluorine atoms, which can be advantageous for NMR analysis. However, the nitrile functional group is not readily reactive with alcohols or amines under standard derivatization conditions.

This protocol outlines a proposed two-step strategy to utilize this compound as a source for a chiral derivatizing agent.

Step 1: Hydrolysis The nitrile is first hydrolyzed under acidic or basic conditions to yield the chiral carboxylic acid, (±)-2-methoxy-2-phenyl-3,3,3-trifluoropropanoic acid.[1][2][3][4] This acid can then be resolved into its pure enantiomers or used as a racemic mixture for certain applications.

Step 2: Derivatization The enantiomerically pure 2-methoxy-2-phenyl-3,3,3-trifluoropropanoic acid is then coupled with a chiral alcohol or amine using standard peptide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-Dimethylaminopyridine (DMAP), to form diastereomeric esters or amides.[5][6][7] The ratio of these diastereomers, which corresponds to the enantiomeric ratio of the original alcohol or amine, can be determined by analyzing the integration of well-resolved signals in the ¹H or ¹⁹F NMR spectrum.[8][9][10][11]

Experimental Protocols

Protocol 1: Hydrolysis of this compound

This protocol describes the conversion of the title nitrile to the corresponding carboxylic acid.

Materials:

-

This compound

-

Concentrated Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH)

-

Dioxane or Ethanol

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

Procedure (Acid-Catalyzed Hydrolysis):

-

In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and concentrated hydrochloric acid.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 100 °C) with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 24-48 hours).

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

To isolate the carboxylic acid, extract the combined organic layers with a saturated sodium bicarbonate solution (3 x 50 mL).

-

Carefully acidify the aqueous bicarbonate layer with concentrated HCl to a pH of approximately 2, leading to the precipitation of the carboxylic acid.

-

Extract the acidified aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-methoxy-2-phenyl-3,3,3-trifluoropropanoic acid.

-

The crude acid can be purified by recrystallization or column chromatography.

Protocol 2: Derivatization of a Chiral Secondary Alcohol

This protocol details the esterification of a chiral secondary alcohol with the synthesized (R)- or (S)-2-methoxy-2-phenyl-3,3,3-trifluoropropanoic acid.

Materials:

-

(R)- or (S)-2-methoxy-2-phenyl-3,3,3-trifluoropropanoic acid (1.0 eq)

-

Chiral secondary alcohol (e.g., (±)-1-phenylethanol) (1.0 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Dichloromethane (DCM), anhydrous

-

0.5 M HCl solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral secondary alcohol (1.0 eq), (R)- or (S)-2-methoxy-2-phenyl-3,3,3-trifluoropropanoic acid (1.0 eq), and DMAP (0.1 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add EDC (1.2 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 0.5 M HCl solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting diastereomeric esters by flash column chromatography on silica gel.

Protocol 3: Derivatization of a Chiral Primary Amine

This protocol describes the amidation of a chiral primary amine with the synthesized (R)- or (S)-2-methoxy-2-phenyl-3,3,3-trifluoropropanoic acid.

Materials:

-

(R)- or (S)-2-methoxy-2-phenyl-3,3,3-trifluoropropanoic acid (1.0 eq)

-

Chiral primary amine (e.g., (±)-α-methylbenzylamine) (1.0 eq)

-

EDC (1.2 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.0 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

1 M HCl solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a dry round-bottom flask, dissolve (R)- or (S)-2-methoxy-2-phenyl-3,3,3-trifluoropropanoic acid (1.0 eq), HOBt (1.0 eq), and the chiral primary amine (1.0 eq) in anhydrous DMF.

-

Add DIPEA (2.0 eq) to the mixture.

-

Cool the solution to 0 °C and add EDC (1.2 eq).

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting diastereomeric amides by flash column chromatography.

Data Presentation

The following tables present hypothetical quantitative data for the derivatization and analysis of a racemic alcohol and amine.

Table 1: Hypothetical Data for Derivatization of (±)-1-Phenylethanol with (S)-2-methoxy-2-phenyl-3,3,3-trifluoropropanoic acid

| Entry | Analyte | Derivatizing Agent | Product | Yield (%) | Diastereomeric Ratio (¹H NMR) | Calculated ee (%) |

| 1 | (±)-1-Phenylethanol | (S)-Acid | Diastereomeric Esters | 85 | 52:48 | 4 |

| 2 | (R)-1-Phenylethanol | (S)-Acid | (S,R)-Ester | 92 | >99:1 | >98 |

| 3 | (S)-1-Phenylethanol | (S)-Acid | (S,S)-Ester | 90 | 1:>99 | >98 |

Table 2: Hypothetical ¹H NMR Data for Diastereomeric Esters of 1-Phenylethanol

| Diastereomer | Proton Signal | Chemical Shift (δ, ppm) | Δδ (ppm) |

| (S,R)-Ester | Methoxy (-OCH₃) | 3.45 | 0.08 |

| (S,S)-Ester | Methoxy (-OCH₃) | 3.53 | |

| (S,R)-Ester | Methine (CH-O) | 5.98 | 0.12 |

| (S,S)-Ester | Methine (CH-O) | 6.10 |

Table 3: Hypothetical Data for Derivatization of (±)-α-Methylbenzylamine with (S)-2-methoxy-2-phenyl-3,3,3-trifluoropropanoic acid

| Entry | Analyte | Derivatizing Agent | Product | Yield (%) | Diastereomeric Ratio (¹H NMR) | Calculated ee (%) |

| 1 | (±)-α-Methylbenzylamine | (S)-Acid | Diastereomeric Amides | 88 | 51:49 | 2 |

| 2 | (R)-α-Methylbenzylamine | (S)-Acid | (S,R)-Amide | 95 | >99:1 | >98 |

| 3 | (S)-α-Methylbenzylamine | (S)-Acid | (S,S)-Amide | 93 | 1:>99 | >98 |

Table 4: Hypothetical ¹H NMR Data for Diastereomeric Amides of α-Methylbenzylamine

| Diastereomer | Proton Signal | Chemical Shift (δ, ppm) | Δδ (ppm) |

| (S,R)-Amide | Methoxy (-OCH₃) | 3.40 | 0.10 |

| (S,S)-Amide | Methoxy (-OCH₃) | 3.50 | |

| (S,R)-Amide | Amide (N-H) | 7.85 | 0.15 |

| (S,S)-Amide | Amide (N-H) | 8.00 |

Visualizations

Caption: Proposed workflow for using the title compound as a CDA precursor.

Caption: Logic of ee determination via NMR analysis of diastereomers.

References

- 1. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]

- 2. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]

- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amine to Amide (EDC + DMAP) [commonorganicchemistry.com]

- 8. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discrimination of Enantiomers of Amides with Two Stereogenic Centers Enabled by Chiral Bisthiourea Derivatives Using 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Application Notes: Protocol for MαNP Acid Ester Formation with Chiral Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction and Principle

The determination of the absolute configuration and enantiomeric purity of chiral alcohols is a critical task in pharmaceutical development, natural product synthesis, and stereoselective chemistry. One of the most reliable and powerful techniques for this purpose is the MαNP acid method, a modification of the advanced Mosher method. This method utilizes (R)- and (S)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) as chiral derivatizing agents (CDAs).

A chiral alcohol is converted into two diastereomeric esters by separately reacting it with the (R)- and (S)-enantiomers of MαNP acid. The naphthalene ring in the MαNP moiety exerts a significant magnetic anisotropy effect, leading to pronounced and predictable chemical shift differences (Δδ) in the ¹H NMR spectra of the resulting diastereomers. By analyzing these Δδ values (Δδ = δ(R)-ester - δ(S)-ester), the absolute configuration of the alcohol can be unambiguously assigned based on an established conformational model.[1][2]

Key Advantages of the MαNP Acid Method

-

Enhanced Anisotropy: The naphthalene moiety provides a stronger diamagnetic shielding effect compared to the phenyl group in traditional reagents like Mosher's acid (MTPA) or Trost's acid (MPA), resulting in larger and more easily interpretable Δδ values.[1]

-

Stereochemical Stability: MαNP acid is inert to racemization as it lacks an acidic proton at its chiral center, ensuring the stereochemical integrity of the derivatizing agent during the esterification process.[1]

-

Dual Application: The method is not only suitable for determining absolute configuration but also for the preparative separation of alcohol enantiomers. The resulting diastereomeric esters often exhibit excellent separation on standard silica gel chromatography.[1][2][3]

Logical Workflow for Absolute Configuration Determination

The core logic of the method involves creating two distinct diastereomers from a single chiral alcohol and comparing their NMR spectra to elucidate the spatial arrangement of substituents around the alcohol's stereocenter.

Caption: Logic for determining absolute configuration using MαNP acid.

Experimental Protocols

The following protocols describe the formation of MαNP esters via Steglich esterification, a mild and efficient method using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst.[4][5] Two separate reactions must be performed for a given chiral alcohol: one with (R)-MαNP acid and one with (S)-MαNP acid.

Protocol 1: MαNP Acid Ester Formation

Materials:

-

Chiral alcohol

-

(R)-(-)-MαNP acid and (S)-(+)-MαNP acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous dichloromethane (DCM)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flasks, magnetic stirrer, stir bars

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add the chiral alcohol (1.0 equiv., e.g., 0.1 mmol). Dissolve it in anhydrous DCM (approx. 0.1 M solution).

-

Reagent Addition: Add (R)-MαNP acid (1.1 equiv.) and DMAP (0.1 equiv.). Stir the mixture at room temperature for 5 minutes.

-

Initiation: Cool the flask to 0 °C in an ice bath. Add DCC (1.2 equiv.) to the solution.

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-12 hours. The formation of a white precipitate (dicyclohexylurea, DCU) is indicative of reaction progress.

-

Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is fully consumed.